molecular formula C24H42Cl6O5S B235592 [(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate CAS No. 156281-16-2

[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate

Cat. No.: B235592
CAS No.: 156281-16-2
M. Wt: 655.4 g/mol
InChI Key: ACRMTHSZHIGDGF-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate is a chlorosulfolipid compound. Chlorosulfolipids are a class of natural products that contain chlorine, sulfur, and lipid components. This compound was first isolated from the cultured chrysophyte Poterioochromonas malhamensis

Preparation Methods

Synthetic Routes and Reaction Conditions

    Chlorination: Introduction of chlorine atoms into the lipid structure using reagents like chlorine gas or N-chlorosuccinimide.

    Hydroxylation: Addition of hydroxyl groups using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Sulfation: Introduction of sulfate groups using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.

    Substitution: Chlorine atoms can be substituted with other functional groups like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield dechlorinated or dehydroxylated products.

Scientific Research Applications

[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of chlorosulfolipids.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of [(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate involves its interaction with molecular targets such as protein-tyrosine kinases . These interactions can modulate various cellular pathways, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate: Similar in structure but may have different functional groups or degrees of chlorination.

    Chlorosulfolipids: A broader class of compounds with similar structural features but varying in chain length and functional groups.

Uniqueness

This compound is unique due to its specific combination of chlorine, hydroxyl, and sulfate groups, which confer distinct chemical and biological properties

Properties

CAS No.

156281-16-2

Molecular Formula

C24H42Cl6O5S

Molecular Weight

655.4 g/mol

IUPAC Name

[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate

InChI

InChI=1S/C24H42Cl6O5S/c1-2-3-4-5-9-13-16-20(27)22(29)24(31)23(30)21(28)19(26)15-12-10-7-6-8-11-14-18(25)17-35-36(32,33)34/h17,19-24,31H,2-16H2,1H3,(H,32,33,34)/b18-17-

InChI Key

ACRMTHSZHIGDGF-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCC(C(C(C(C(C(CCCCCCCC/C(=C/OS(=O)(=O)O)/Cl)Cl)Cl)Cl)O)Cl)Cl

SMILES

CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl

Canonical SMILES

CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl

Synonyms

2,11,12,13,15,16-hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate
malhamensilipin A

Origin of Product

United States

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